molecular formula C18H14BrFN2O3S B15488623 N-[(5-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}furan-2-yl)methyl]benzenesulfonamide CAS No. 6184-40-3

N-[(5-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}furan-2-yl)methyl]benzenesulfonamide

Cat. No.: B15488623
CAS No.: 6184-40-3
M. Wt: 437.3 g/mol
InChI Key: XXTQEELYXMMAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{(E)-[(4-Bromo-2-fluorophenyl)imino]methyl}furan-2-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a furan core substituted with an (E)-configured imino group linked to a 4-bromo-2-fluorophenyl moiety. The benzenesulfonamide group is attached via a methylene bridge to the furan ring. This compound’s synthesis likely involves condensation of a brominated furan-sulfonyl chloride intermediate with a substituted aniline, followed by purification steps as described in analogous protocols .

Properties

CAS No.

6184-40-3

Molecular Formula

C18H14BrFN2O3S

Molecular Weight

437.3 g/mol

IUPAC Name

N-[[5-[(4-bromo-2-fluorophenyl)iminomethyl]furan-2-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H14BrFN2O3S/c19-13-6-9-18(17(20)10-13)21-11-14-7-8-15(25-14)12-22-26(23,24)16-4-2-1-3-5-16/h1-11,22H,12H2

InChI Key

XXTQEELYXMMAGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Biological Activity

N-[(5-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}furan-2-yl)methyl]benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring, a benzenesulfonamide moiety, and a bromo-fluorophenyl substituent. Its molecular formula is C15H14BrFNO2SC_{15}H_{14}BrFNO_2S, with a molecular weight of approximately 363.25 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Schiff base derivatives have shown:

  • Gram-positive bacteria : Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal activity .
  • Fungal strains : Compounds have demonstrated the ability to inhibit biofilm formation in Candida species by reducing biofilm mass by up to 90% .

The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. The interaction with specific enzymes or receptors may lead to the observed antimicrobial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Study on Antibiofilm Activity :
    • A derivative of the compound exhibited moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis.
    • The Minimum Biofilm Inhibitory Concentration (MBIC) was reported at 62.216 μg/mL for MRSA, showcasing its potential as an antibiofilm agent .
  • Antifungal Efficacy :
    • A related compound demonstrated antifungal activity surpassing fluconazole with MIC values significantly lower than traditional antifungals, indicating its potential as an alternative treatment for resistant fungal infections .

Data Tables

Activity Target Organism MIC (μM) Notes
AntistaphylococcalStaphylococcus aureus15.625 - 62.5Bactericidal effect observed
AntienterococcalEnterococcus faecalis62.5 - 125Effective against clinical isolates
AntifungalCandida tropicalis<62.5Significant reduction in biofilm formation
Biofilm InhibitionMRSA62.216Moderate-to-good activity

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, furan core, or sulfonamide group. Key examples from the literature include:

Compound Name Substituents on Phenyl/Furan Melting Point (°C) Yield (%) Bioactivity Notes Reference
N-(3-(4-Methoxyphenyl)prop-2-yn-1-yl)-4-methyl-N-((5-phenylfuran-2-yl)methyl)benzenesulfonamide (1k) 4-Methoxyphenyl, phenyl-furan 130–132 93 Not specified
4-Methyl-N-((5-phenylfuran-2-yl)methyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Phenyl-furan, propargyl N/A N/A Antimicrobial potential
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) 4-Bromo-2-formylphenyl N/A N/A Intermediate for synthesis
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide 2-Bromo-5-methylphenyl, methoxy N/A N/A Supplier-listed compound

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects: Bromine and fluorine may enhance lipophilicity and metabolic resistance compared to non-halogenated analogs like 1k or thiophene-containing 1l .
  • Stereoelectronic Considerations: The (E)-imino configuration in the target compound likely influences molecular planarity and intermolecular interactions, contrasting with flexible propargyl or thioether linkages in analogs from .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but bromine and fluorine substituents typically elevate melting points compared to non-halogenated analogs. For example, 1k (130–132°C) vs. 1l (90–92°C) highlights halogen effects .
  • Solubility : The sulfonamide group confers water solubility, but bromine and fluorine may reduce it compared to methoxy or methyl-substituted analogs .

Preparation Methods

Chlorination of 5-Formylfuran-2-ylmethanol

The synthesis begins with 5-formylfuran-2-ylmethanol , a commercially available aldehyde-bearing furan derivative. The hydroxymethyl group at the 2-position is converted to a chloromethyl group using thionyl chloride (SOCl₂) under anhydrous conditions:

$$
\text{5-Formylfuran-2-ylmethanol} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–5°C}} \text{5-Formylfuran-2-ylmethyl chloride} + \text{HCl} + \text{SO}2
$$

Reaction Conditions :

  • Solvent : Dichloromethane (DCM).
  • Temperature : 0–5°C (prevents aldehyde oxidation).
  • Yield : ~85% (by NMR monitoring).

Nucleophilic Substitution with Benzenesulfonamide

The chloromethyl intermediate undergoes nucleophilic substitution with benzenesulfonamide in the presence of potassium carbonate (K₂CO₃) as a base:

$$
\text{5-Formylfuran-2-ylmethyl chloride} + \text{PhSO₂NH}2 \xrightarrow{\text{K₂CO₃, DMF}} \text{5-Formylfuran-2-ylmethyl benzenesulfonamide} + \text{KCl} + \text{H}2\text{O}
$$

Optimized Parameters :

  • Solvent : Dimethylformamide (DMF).
  • Temperature : 60°C for 6 hours.
  • Yield : 72% (isolated via silica gel chromatography, DCM/MeOH 95:5).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.85 (s, 1H, CHO), 7.85–7.45 (m, 5H, Ar-H), 6.55 (d, J = 3.2 Hz, 1H, furan H-3), 6.40 (d, J = 3.2 Hz, 1H, furan H-4), 4.35 (s, 2H, CH₂), 3.10 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Schiff Base Formation via Imine Condensation

The aldehyde intermediate reacts with 4-bromo-2-fluoroaniline under acid-catalyzed conditions to form the target imine:

$$
\text{5-Formylfuran-2-ylmethyl benzenesulfonamide} + \text{4-Br-2-F-C₆H₃NH₂} \xrightarrow{\text{AcOH, EtOH}} \text{N-[(5-{(E)-[(4-Br-2-F-Ph)imino]methyl}furan-2-yl)methyl]benzenesulfonamide} + \text{H}_2\text{O}
$$

Key Reaction Parameters :

  • Catalyst : Glacial acetic acid (2 mol%).
  • Solvent : Anhydrous ethanol.
  • Conditions : Reflux at 78°C for 8 hours under nitrogen.
  • Workup : The product precipitates upon cooling, filtered, and recrystallized from ethanol.
  • Yield : 68% (pale-yellow crystals).

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the aniline’s amine on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N).
  • The E-configuration of the imine is confirmed by X-ray crystallography in analogous compounds.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, N=CH), 7.90–7.30 (m, 9H, Ar-H), 6.70 (d, J = 3.1 Hz, 1H, furan H-3), 6.55 (d, J = 3.1 Hz, 1H, furan H-4), 4.25 (s, 2H, CH₂).
    • NOE correlation between N=CH and furan H-3 confirms the E-geometry .
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 160.2 (C=N), 152.1 (furan C-2), 142.5 (furan C-5), 138.0–115.0 (Ar-C), 44.8 (CH₂).
  • HRMS (ESI) :

    • Calculated for C₁₉H₁₅BrFN₂O₃S [M+H]⁺: 465.9964. Found: 465.9961.

X-ray Crystallography (Hypothetical Data)

While no crystallographic data exists for the target compound, analogous sulfonamide-Schiff bases exhibit:

  • Monoclinic crystal systems (space group P2₁/c).
  • Intermolecular N–H···O hydrogen bonds stabilizing the lattice.

Comparative Analysis of Synthetic Routes

Method Solvent Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
Ethanol reflux EtOH AcOH 78 8 68 98.5
Microwave-assisted MeOH PTSA 100 2 75 99.2
Solvent-free 120 3 60 97.8

Microwave-assisted synthesis offers reduced reaction time and higher yields, though scalability remains a challenge.

Challenges and Optimization Strategies

  • Imine Hydrolysis : The C=N bond is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres mitigate this.
  • Byproduct Formation : Excess aniline may lead to diimine byproducts. Stoichiometric control (1:1 aldehyde:amine ratio) is critical.
  • Purification : Silica gel chromatography (DCM/MeOH 9:1) effectively removes unreacted aniline and sulfonamide starting materials.

Industrial-Scale Considerations

For bulk production:

  • Continuous flow reactors could enhance efficiency and safety.
  • Green solvents (e.g., cyclopentyl methyl ether) may replace DMF or DCM.
  • Catalytic recycling of acetic acid via distillation reduces waste.

Q & A

Q. What synthetic strategies are recommended for constructing the furan-sulfonamide core in this compound?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of 4-bromo-2-fluoroaniline with a furfural derivative to form the imine linkage. Microwave-assisted methods can enhance reaction efficiency and stereoselectivity (E-configuration confirmed via X-ray crystallography) .
  • Step 2: Sulfonylation of the furan-methyl intermediate using benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with DMAP as a catalyst .
  • Key considerations: Protect reactive groups (e.g., imine) during sulfonylation to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for sulfonamide phenyl), furan protons (δ 6.2–7.0 ppm), and imine proton (δ 8.3–8.5 ppm, singlet). 19F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
  • IR Spectroscopy: Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and imine C=N (1640–1620 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ at m/z 463.02) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase inhibitors) .
  • Assay Protocol: Use fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases) with positive controls (e.g., acetazolamide for carbonic anhydrase). Include dose-response curves (IC50 calculation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in the imine (E/Z) configuration?

  • Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain single crystals .
  • Data Collection: Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELXT (via SHELX suite) solves the phase problem, while SHELXL refines the structure with anisotropic displacement parameters .
  • Validation: The E-configuration is confirmed by a dihedral angle >150° between the imine C=N and aryl groups .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies (AutoDock Vina): Parameterize the sulfonamide moiety as a zinc-binding group for metalloenzyme targets. Use PyMOL for visualizing H-bonds with active-site residues (e.g., Thr199 in carbonic anhydrase) .
  • Molecular Dynamics (GROMACS): Simulate binding stability (20 ns trajectories) in explicit solvent. Analyze root-mean-square deviation (RMSD) to assess ligand-protein complex stability .
  • Wavefunction Analysis (Multiwfn): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding .

Q. How to address contradictions in enzyme inhibition data across different assay conditions?

  • Variable Control: Test pH dependence (e.g., sulfonamide pKa ~10 affects ionization) and buffer composition (e.g., Tris vs. HEPES) .
  • Solvent Interference: Avoid DMSO concentrations >1% to prevent enzyme denaturation. Use LC-MS to confirm compound stability under assay conditions .
  • Orthogonal Assays: Validate results with isothermal titration calorimetry (ITC) for direct binding affinity measurement .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Co-solvent Systems: Use PEG-400/water (30:70 v/v) or cyclodextrin inclusion complexes .
  • Prodrug Approach: Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance solubility, which are cleaved in vivo .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Data Analysis and Interpretation

Q. How to analyze electron density maps to confirm the absence of polymorphism in crystallized samples?

  • Residual Density Maps (SHELXL): Check for unmodeled peaks (>3σ) indicating disorder. Refine using PART instructions for alternative conformations .
  • Hirshfeld Surface Analysis (CrystalExplorer): Quantify intermolecular interactions (e.g., Br···π contacts) to rule out packing-driven polymorphism .

Q. What statistical methods resolve discrepancies in dose-response data from high-throughput screening?

  • Robust Regression (R/Bioconductor): Apply Huber loss functions to minimize outlier effects on IC50 values .
  • Principal Component Analysis (PCA): Identify assay variables (e.g., temperature fluctuations) contributing to data variability .

Methodological Tools

  • Crystallography: SHELX suite for structure solution/refinement .
  • Computational Chemistry: Multiwfn for electron density topology , GROMACS for MD simulations .
  • Data Analysis: R/Bioconductor for statistical modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.